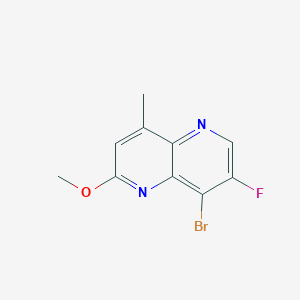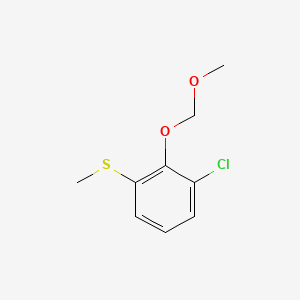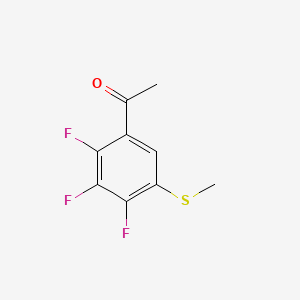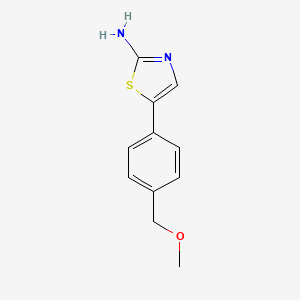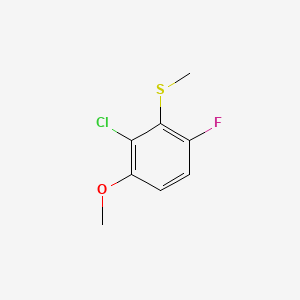
(2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane is an organic compound that features a unique combination of chloro, fluoro, methoxy, and sulfane groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-fluoro-3-methoxyphenylboronic acid with methyl sulfide under specific conditions . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
(2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the sulfane group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the chloro or fluoro groups.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfane group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro or fluoro groups.
科学研究应用
(2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique functional groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism by which (2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane exerts its effects involves interactions with specific molecular targets. The chloro, fluoro, and methoxy groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The sulfane group can undergo oxidation to form reactive intermediates that further modulate biological pathways.
相似化合物的比较
Similar Compounds
2-Chloro-6-fluoro-3-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfane group.
2-Fluoro-6-methoxyphenylboronic acid: Lacks the chloro group and has a boronic acid group.
3-Fluoro-4-methoxyphenylboronic acid: Contains a methoxy group at a different position and a boronic acid group.
Uniqueness
(2-Chloro-6-fluoro-3-methoxyphenyl)(methyl)sulfane is unique due to the presence of the sulfane group, which imparts distinct chemical reactivity and potential biological activity. The combination of chloro, fluoro, and methoxy groups further enhances its versatility in various chemical reactions and applications.
属性
分子式 |
C8H8ClFOS |
|---|---|
分子量 |
206.67 g/mol |
IUPAC 名称 |
3-chloro-1-fluoro-4-methoxy-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClFOS/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,1-2H3 |
InChI 键 |
LQSZTNBRMMWMIX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)F)SC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



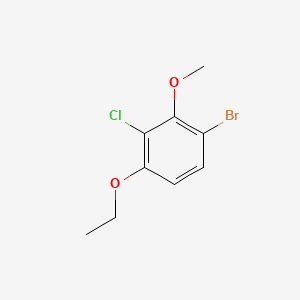
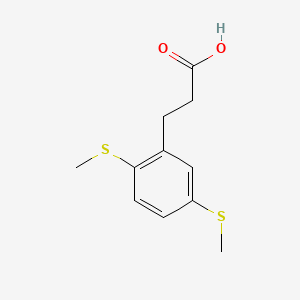

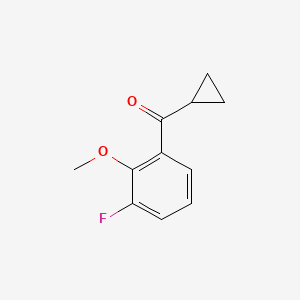
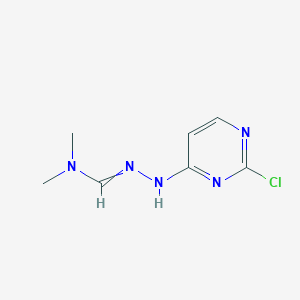
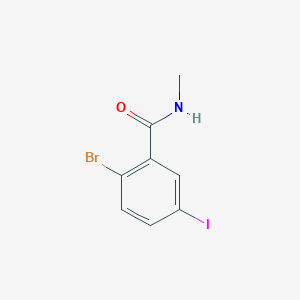

![2',6'-Dimethyl-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B14777730.png)
![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14777735.png)
